molecular formula C8H16O B12510564 6-Methylhept-2-en-4-ol

6-Methylhept-2-en-4-ol

Cat. No.: B12510564
M. Wt: 128.21 g/mol
InChI Key: RQAFKZOPSRTJDU-UHFFFAOYSA-N
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Description

6-Methylhept-2-en-4-ol is an organic compound with the molecular formula C8H16O. It is a type of alcohol characterized by the presence of a double bond and a methyl group on the heptane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylhept-2-en-4-ol can be synthesized through several methods. One common synthetic route involves the reaction of 6-methylhept-2-en-4-one with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce the desired alcohol .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of 6-methylhept-2-en-4-one. This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

6-Methylhept-2-en-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 6-Methylhept-2-en-4-one

    Reduction: 6-Methylheptane-2,4-diol

    Substitution: 6-Methylhept-2-en-4-yl chloride or bromide

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methylhept-2-en-4-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylhept-2-en-4-one
  • 6-Methylheptane-2,4-diol
  • 6-Methylhept-2-en-4-yl chloride

Uniqueness

6-Methylhept-2-en-4-ol is unique due to its specific structure, which includes a double bond and a hydroxyl group on the heptane chain. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

6-methylhept-2-en-4-ol

InChI

InChI=1S/C8H16O/c1-4-5-8(9)6-7(2)3/h4-5,7-9H,6H2,1-3H3

InChI Key

RQAFKZOPSRTJDU-UHFFFAOYSA-N

Canonical SMILES

CC=CC(CC(C)C)O

Origin of Product

United States

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